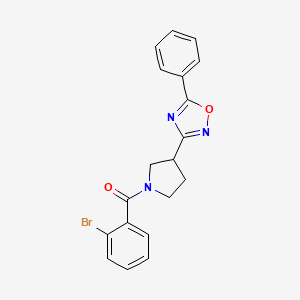

![molecular formula C13H16BF3O3 B2687394 2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1417301-27-9](/img/structure/B2687394.png)

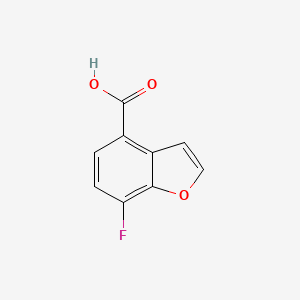

2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

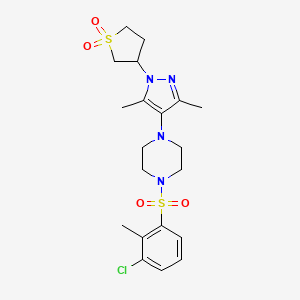

The compound “2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a difluoromethoxy group and a fluorine atom on the phenyl ring. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst . The difluoromethoxy group might also participate in nucleophilic substitution reactions.Wissenschaftliche Forschungsanwendungen

Reaction with Amines and Alcohols

This compound is involved in reactions with secondary amines and alcohols, leading to the formation of either addition products or N, N-dialkylamide of α-substituted fluoroacetic acid, depending on the solvent and work-up conditions. This showcases its utility in creating a range of fluoro-containing compounds for further chemical transformations (Furin et al., 2000).

Synthesis of Poly(3-hexylthiophene)

The compound has been utilized in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its application in the field of conductive polymers and materials science. This process yields polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, crucial for electronic and optoelectronic applications (Yokozawa et al., 2011).

Catalytic Fluoromethylation

In catalytic systems, the compound is involved in the development of new protocols for tri- and difluoromethylation of various skeletons, a critical aspect in pharmaceuticals and agrochemicals. This underscores its role in introducing fluorine atoms into molecules, enhancing their properties and potential applications (Koike & Akita, 2016).

High-Voltage Lithium-Ion Batteries

Its derivatives are being explored as safe electrolyte solvents for high-voltage lithium-ion batteries, indicating its importance in enhancing the performance and safety of energy storage devices. This application highlights its role in the development of advanced materials for energy applications (Wang et al., 2016).

Synthesis of Fluorophores and Quantum Dots

The compound is utilized in the synthesis of functionalized polyfluorenes, which are used as stabilizing ligands for the high-temperature synthesis of cadmium selenide quantum dots, demonstrating its application in creating hybrid materials for optoelectronic devices. This use showcases its role in the interface of organic and inorganic chemistry for the development of novel materials with specific optical properties (de Roo et al., 2014).

Eigenschaften

IUPAC Name |

2-[2-(difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-7-8(15)5-6-10(9)18-11(16)17/h5-7,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKETZMMATXPWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)

![3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2687321.png)

![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)